N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide is a sulfonamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyrimidine ring and a sulfonamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a sulfonamide group. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13-4-8-17(9-5-13)28(24,25)22-16-6-10-18(11-7-16)29(26,27)23-19-20-14(2)12-15(3)21-19/h4-12,22H,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVLQHMEZIUCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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